![molecular formula C18H21ClF3N3O B2722053 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one CAS No. 1024163-41-4](/img/structure/B2722053.png)

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

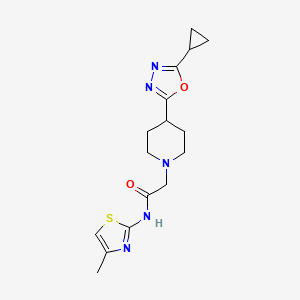

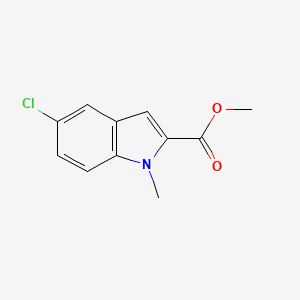

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a piperazino group, and a cyclohexenone ring . The trifluoromethyl group is a functional group that has the formula -CF3 and is often used to adjust the steric and electronic properties of a lead compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the piperazino ring . Various methods exist to introduce the trifluoromethyl functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can affect the reactivity of the molecule .Chemical Reactions Analysis

The trifluoromethyl group in the molecule can participate in various chemical reactions. For example, it can be used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to have a significant electronegativity . More specific properties like melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

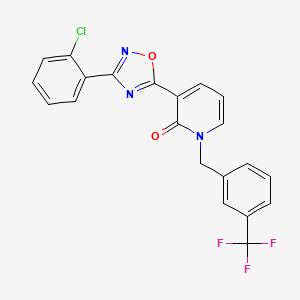

HIV Entry Inhibitors

This compound has been studied in the context of its potential use as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into cells. The unique mechanism of action suggests its potential in designing new therapeutic strategies for HIV-1 infection by blocking the CCR5 receptor and preventing viral entry into human cells (Watson et al., 2005).

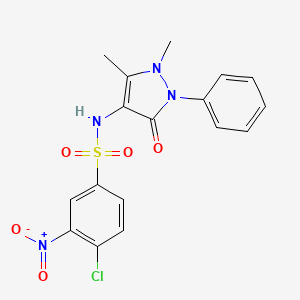

Antimicrobial Agents

Research into thiazolidinone derivatives linked with pyridin-2-yl-piperazine has shown significant antimicrobial activity against a range of bacteria and fungi. These findings highlight the potential for developing new antimicrobial agents based on modifications of the core compound, offering a promising approach to combat antibiotic-resistant pathogens (Patel et al., 2012).

Neuroleptic Agents Synthesis

The compound's structure is integral in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which are used in psychiatric medicine. The synthesis process involves key intermediates that are crucial for forming the final active pharmaceutical ingredients, demonstrating the compound's role in developing treatments for mental health disorders (Botteghi et al., 2001).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

The compound serves as a basis for synthesizing analogues that inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. These studies contribute to the ongoing search for effective treatments for HIV/AIDS, offering insights into designing drugs that can inhibit the virus's ability to replicate (Romero et al., 1994).

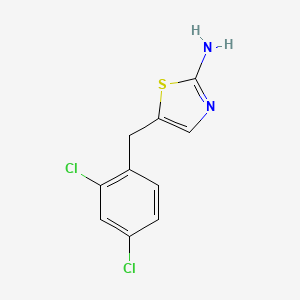

Anticancer Evaluation

Further research into derivatives of the compound has shown promising anticancer activity against various tumor cell lines. This suggests the potential for these compounds to be developed into new anticancer therapies, highlighting the importance of chemical modifications to enhance biological activity (Bondock & Gieman, 2015).

Mechanism of Action

The exact mechanism of action of this compound would depend on its intended use. For example, if it is used as a pharmaceutical, the trifluoromethyl group could be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClF3N3O/c1-17(2)9-13(8-14(26)10-17)24-3-5-25(6-4-24)16-15(19)7-12(11-23-16)18(20,21)22/h7-8,11H,3-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVILJHXXXTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)

![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)

![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)

![5-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721992.png)